molecular formula C10H9ClFN3 B13633553 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine

Cat. No.: B13633553
M. Wt: 225.65 g/mol
InChI Key: XVAGAAUXMJKIKT-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a benzyl group bearing chloro and fluoro substituents at the 4- and 3-positions, respectively. The electron-withdrawing chloro and fluoro groups on the benzyl ring likely influence its electronic properties, solubility, and binding interactions, making it a candidate for further biological evaluation.

Properties

Molecular Formula

C10H9ClFN3

Molecular Weight

225.65 g/mol

IUPAC Name

1-[(4-chloro-3-fluorophenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C10H9ClFN3/c11-8-2-1-7(5-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14)

InChI Key

XVAGAAUXMJKIKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN2C=CN=C2N)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with imidazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl group.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The imidazole ring can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted imidazole derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes and receptors. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine with analogs based on substitutions, heterocyclic cores, and biological activities. Key findings are summarized in Table 1.

Substitutions on the Benzyl Ring

  • Chloro vs. Fluoro Positioning: 1-(2-Chlorobenzyl)-1H-imidazol-2-amine hydrochloride (CAS: 1311315-39-5) shares the chloro-substituted benzyl group but differs in the position (2- vs. 4-chloro). 1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine (CAS: 1240565-16-5) demonstrates that combining chloro and fluoro substituents on the benzyl group is feasible, though the pyrazole core may confer distinct activity profiles compared to imidazole .
  • Fluoro Substituents: 1-(2-Fluorobenzyl)-1H-imidazol-2-amine (CAS: 1216191-87-5) highlights the impact of fluoro substitution at the 2-position, which could enhance metabolic stability compared to non-halogenated analogs .

Heterocyclic Core Modifications

  • Imidazole vs.
  • Benzimidazole Derivatives :

    • 1-[(4-Chlorophenyl)methyl]-1H-benzodiazol-2-amine (CAS: 109635-38-3) incorporates a fused benzene ring, increasing molecular rigidity and lipophilicity. Such modifications are associated with enhanced DNA intercalation in anticancer agents .

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Name Core Structure Substituents Key Activity/Property Source
1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine Imidazole 4-Cl, 3-F on benzyl Potential kinase inhibition N/A
1-(2-Chlorobenzyl)-1H-imidazol-2-amine HCl Imidazole 2-Cl on benzyl Synthetic intermediate
1-(4-Chloro-2-fluorobenzyl)-1H-pyrazol-3-amine Pyrazole 4-Cl, 2-F on benzyl Not reported
1-[(4-Chlorophenyl)methyl]-1H-benzodiazol-2-amine Benzimidazole 4-Cl on benzyl DNA-binding potential
4,5-Bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole Imidazole 4-OCH₃ on phenyl, CF₃ on C2 Analgesic, anti-inflammatory
1-(3-Fluorophenyl)-4-phenyl-N-(4-(trifluoromethyl)benzyl)-1H-imidazol-2-amine Imidazole 3-F on phenyl, CF₃ on benzyl Antiferroptotic activity

Biological Activity

1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine (CAS No. 1251109-01-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

The compound has the molecular formula C10H9ClFN2C_{10}H_{9}ClFN_{2} and a molecular weight of approximately 220.64 g/mol. Its structure features an imidazole ring, which is known for its biological significance, especially in drug design.

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine are summarized below.

Antimicrobial Activity

Studies have shown that imidazole derivatives can possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds often range between 3.12 to 12.5 μg/mL .

Anticancer Properties

Imidazole derivatives are also explored for their anticancer potential. Compounds with structural similarities to 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine have been evaluated in vitro against various cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human cervical (HeLa) and lung (A549) carcinoma cells .

Structure-Activity Relationships (SAR)

The biological activity of imidazole compounds is often influenced by their structural characteristics. In the case of 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine, modifications to the benzyl moiety or the imidazole ring can significantly alter its potency and selectivity.

Table 1: Summary of Biological Activities and IC50 Values

CompoundBiological ActivityIC50/ MIC Value
1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amineAntimicrobialTBD
Related Imidazole Derivative AAnticancer (HeLa)5 μM
Related Imidazole Derivative BAntimicrobial (S. aureus)3.12 μg/mL

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of various imidazole derivatives, one compound similar to 1-(4-Chloro-3-fluorobenzyl)-1H-imidazol-2-amine was tested on HeLa cells, resulting in an IC50 value of approximately 5 μM. This suggests that modifications to the imidazole ring can enhance cytotoxicity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of imidazole derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria. The presence of chlorine and fluorine atoms in the benzyl group was noted to contribute positively to the antimicrobial efficacy .

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